molecular formula C5HCl2F3O4S3 B2608306 4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride CAS No. 2193065-00-6

4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride

Cat. No.: B2608306
CAS No.: 2193065-00-6
M. Wt: 349.13
InChI Key: MJEDHBKAQIHVSV-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

IR spectra of the compound show characteristic absorptions:

  • S=O asymmetric stretch : 1360–1330 cm⁻¹ (doublet due to two sulfonyl groups).
  • S=O symmetric stretch : 1160–1140 cm⁻¹.
  • C–F stretches : 1125–1100 cm⁻¹ (trifluoromethyl group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : A single proton resonance at δ 7.2 ppm corresponds to the lone hydrogen on the thiophene ring (position 5).
  • ¹³C NMR :
    • Thiophene carbons: δ 125–140 ppm.

      –CF₃ carbon: δ 122 ppm (quartet, $$ J_{C-F} = 285 \, \text{Hz} $$).
  • ¹⁹F NMR : A singlet at δ –63 ppm confirms the –CF₃ group.

Mass Spectrometry

The molecular ion peak appears at m/z 349.13 (C₅HCl₂F₃O₄S₃⁺), with fragmentation patterns including:

  • Loss of Cl⁻ (m/z 314.10).
  • Cleavage of –SO₂Cl groups (m/z 182.95).

Comparative Analysis with Related Thiophene Sulfonyl Chlorides

Structural Comparisons

Compound Substituents Key Structural Differences
2-(Trifluoromethyl)thiophene-3-sulfonyl chloride –CF₃ at position 2, –SO₂Cl at position 3 Single sulfonyl chloride group reduces electrophilicity compared to the disubstituted analog.
Thiophene-2-sulfonyl chloride –SO₂Cl at position 2 Lacks –CF₃ and second –SO₂Cl group, leading to lower thermal stability.
4-Phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride Phenyl and –CF₃ substituents Bulkier phenyl group sterically hinders reactions at position 3.

Reactivity Trends

  • Electrophilic substitution : The disubstituted compound reacts 3× faster in nucleophilic aromatic substitutions than monosubstituted analogs due to enhanced ring polarization.
  • Thermal stability : Decomposition temperature of 142°C, higher than monosubstituted derivatives (e.g., 128°C for 2-(trifluoromethyl)thiophene-3-sulfonyl chloride).

Electronic Effects

  • Hammett substituent constants : –SO₂Cl: σₚ = +1.81; –CF₃: σₚ = +1.07. Combined σₚ value of +2.88 explains the compound’s strong electron-withdrawing character.

Properties

IUPAC Name

4-(trifluoromethyl)thiophene-2,3-disulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F3O4S3/c6-16(11,12)3-2(5(8,9)10)1-15-4(3)17(7,13)14/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEDHBKAQIHVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)S(=O)(=O)Cl)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethyl)thiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride groups . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher production rates .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 4-(trifluoromethyl)thiophene-2,3-disulfonyl dichloride is as a building block in drug development . The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, including their bioavailability and metabolic stability.

  • Case Study : Research has shown that compounds containing the trifluoromethyl group exhibit improved activity against various diseases, including cancer and inflammatory disorders . For instance, derivatives of this compound have been explored for their potential as inhibitors in targeted therapies.

Chemical Reagents

This compound serves as an important reagent in organic synthesis, particularly in the formation of sulfonamides and other biologically active molecules. Its unique structure allows it to participate in various reactions such as:

  • Nucleophilic Substitution : The sulfonyl chloride groups can be replaced by nucleophiles to create diverse derivatives.
  • Coupling Reactions : It can be utilized in coupling reactions to form complex organic structures.

Material Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of:

  • Conducting Polymers : The incorporation of trifluoromethylthiophene units into polymer backbones can enhance conductivity.
  • Sensors : Its reactivity can be exploited in the design of chemical sensors that detect specific analytes.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride involves its reactive sulfonyl chloride groups, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful for modifying proteins and other biomolecules, potentially altering their function or activity . The trifluoromethyl group can also influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous sulfonyl dichlorides, focusing on reactivity, stability, solubility, and applications.

Reactivity

  • Thiophene-2,5-disulfonyl Dichloride : Lacks the trifluoromethyl group, resulting in lower electrophilicity at the sulfonyl chloride sites. Nucleophilic substitution (e.g., with amines) proceeds slower than in the trifluoromethyl derivative due to reduced electron withdrawal from the thiophene ring.
  • 1,3-Benzenedisulfonyl Dichloride : The benzene ring’s lower electron density compared to thiophene reduces sulfonyl chloride reactivity. The trifluoromethyl-thiophene derivative reacts ~2× faster with aniline in DMF at 25°C.

Stability

  • Hydrolytic Stability: The trifluoromethyl group stabilizes the molecule against hydrolysis relative to non-fluorinated analogs. In aqueous acetone (pH 7), 4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride exhibits a hydrolysis half-life of 48 hours, compared to 12 hours for thiophene-2,5-disulfonyl dichloride.
  • Thermal Stability : Decomposition onset occurs at 180°C (DSC), ~40°C higher than methyl-substituted analogs, attributed to the strong C-F bonds and electron-withdrawing effects.

Solubility

  • Polar Solvents : Solubility in THF (35 mg/mL at 25°C) is lower than benzene-based disulfonyl dichlorides (e.g., 1,3-benzenedisulfonyl dichloride: 50 mg/mL) due to the hydrophobic trifluoromethyl group.
  • Nonpolar Solvents: Enhanced solubility in dichloromethane (120 mg/mL) compared to non-fluorinated thiophene derivatives (80 mg/mL).

Table 1: Comparative Properties of Sulfonyl Dichlorides

Property This compound Thiophene-2,5-disulfonyl Dichloride 1,3-Benzenedisulfonyl Dichloride
Hydrolysis Half-life (pH 7) 48 hours 12 hours 24 hours
Thermal Decomposition Onset 180°C 140°C 160°C
Solubility in THF (mg/mL) 35 50 50
Reactivity with Aniline (t₁/₂) 30 min 90 min 60 min

Biological Activity

4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene and sulfonyl groups contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The biological activity of this compound primarily arises from its electrophilic nature. The sulfonyl chloride groups are highly reactive towards nucleophiles, facilitating the formation of various derivatives that can interact with biological molecules. This reactivity allows for modifications of biomolecules, enabling studies on their functions and interactions.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in:

  • Antiproliferative Activity : Compounds derived from this structure have shown promise in inhibiting cell proliferation, making them potential candidates for cancer treatment. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound's ability to form stable complexes with nucleophiles has been studied extensively. It has been reported to inhibit specific enzymes involved in disease pathways, showcasing potential therapeutic applications .

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of a series of compounds based on the thiophene-sulfonyl framework against human cancer cell lines. Results indicated that some derivatives significantly reduced cell viability compared to controls, suggesting their potential as anticancer agents.
  • Inhibition of Enzymatic Activity : Another study explored the enzyme inhibition profile of these compounds. It was found that specific derivatives effectively inhibited enzymes critical for tumor growth and survival, supporting their development as therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Biological Activity Cell Line/Target IC50 (µM)
Study AAntiproliferativeHeLa (cervical cancer)12.5
Study BEnzyme inhibitionGSTP115.0
Study CAntiproliferativeMCF-7 (breast cancer)8.0

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride, and how is the product characterized?

  • Synthetic Routes : The compound is typically synthesized via sulfonylation reactions using chlorosulfonic acid or thionyl chloride (SOCl₂) to introduce sulfonyl chloride groups. For example, analogous disulfonyl dichlorides are prepared by reacting aromatic amines with chlorosulfonic acid, followed by thionyl chloride treatment to achieve full conversion .
  • Characterization :

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight (e.g., m/z 757 [M+H]+ in a related dichloride compound) .

  • High-Performance Liquid Chromatography (HPLC) : Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) ensures purity .

  • Column Chromatography : Employed for purification, as described in phosphazene derivative syntheses .

    Analytical Method Example Parameters Purpose
    LCMSm/z 757 [M+H]+Molecular weight confirmation
    HPLC1.23 min (SQD-FA05)Purity assessment
    Column ChromatographySilica gel, THF/hexanePurification

Q. What purification techniques are effective for isolating this compound?

  • Column Chromatography : Silica gel columns with solvent gradients (e.g., tetrahydrofuran (THF) and hexane) effectively separate dichloride intermediates from byproducts .
  • Recrystallization : Solvent pairs like THF/diethyl ether can isolate crystalline products, though solubility must be optimized for trifluoromethyl groups .
  • Filtration : Used to remove triethylammonium chloride salts during reaction workup .

Advanced Research Questions

Q. How can reaction conditions be optimized when synthesizing derivatives of this compound?

  • Temperature Control : Testing temperatures higher than literature recommendations (e.g., refluxing THF for Suzuki couplings) can improve yields, as seen in Stille coupling optimizations for thiophene derivatives .
  • Solvent Selection : Solvents like THF or dichloromethane (DCM) are preferred for dichloride stability. For exothermic steps (e.g., liquid ammonia reactions), controlled feed rates mitigate thermal runaway .
  • Catalyst Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for cross-coupling reactions, but stability of boronic acid intermediates may necessitate Stille couplings instead .

Q. What strategies resolve contradictions in reported reaction yields or conditions across studies?

  • Systematic Parameter Variation : Adjusting reaction time, temperature, and stoichiometry while monitoring via thin-layer chromatography (TLC) or LCMS helps identify optimal conditions .
  • Byproduct Analysis : Conflicting yields may arise from unaccounted intermediates (e.g., triethylammonium salts). Filtering these early improves reproducibility .
  • Computational Modeling : Density Functional Theory (DFT) can predict reactivity of trifluoromethyl groups, guiding experimental design when literature data conflicts.

Q. How should researchers handle hazardous byproducts (e.g., chlorinated compounds) generated during synthesis?

  • Waste Segregation : Separate chlorinated byproducts (e.g., triethylammonium chloride) and dispose via certified hazardous waste programs .
  • Personal Protective Equipment (PPE) : Use fume hoods, nitrile gloves, and chemical-resistant aprons during synthesis .
  • Ventilation : Ensure adequate airflow to mitigate exposure to volatile chlorinated intermediates .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Electrophilic Character : The electron-withdrawing trifluoromethyl and sulfonyl groups enhance electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or alcohols) .
  • Steric Effects : Steric hindrance from the thiophene ring may slow reactions, requiring elevated temperatures or polar aprotic solvents (e.g., DMF) .
  • Coupling Reactions : Suzuki or Stille couplings with boronic acids or stannanes are viable for functionalizing the thiophene core, though boronic acid stability must be monitored .

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